molecular formula C13H12N4O3S B2667433 4-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 2034331-09-2

4-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2667433
CAS No.: 2034331-09-2
M. Wt: 304.32
InChI Key: DNAVEGAONUULHN-UHFFFAOYSA-N
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Description

4-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide (CAS 2034420-11-4) is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating three distinct heterocyclic systems: a thiophene carboxamide, a central 1,2,4-oxadiazole ring, and a 5-methylisoxazole moiety . The strategic integration of these pharmacophores makes it a valuable scaffold for investigating new biologically active substances. Compounds bearing the 1,2,4-oxadiazole and thiophene-2-carboxamide motifs have demonstrated a range of promising biological activities in scientific studies. Research on analogous structures has revealed potent antibacterial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa . Furthermore, such hybrid molecules have been identified as inhibitors of key bacterial enzymes, DNA gyrase and topoisomerase IV , which are established targets for novel antibacterial agents . Some thiophene-2-carboxamide derivatives have also shown remarkable anti-hepatitis C virus (HCV) activity, inhibiting the replication of viral RNA strands at low concentrations in vitro . With a molecular formula of C12H10N4O3S and a molecular weight of 290.30 g/mol, this compound is supplied for research purposes . It is intended For Research Use Only . This product is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-7-3-10(21-6-7)13(18)14-5-11-15-12(17-20-11)9-4-8(2)19-16-9/h3-4,6H,5H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAVEGAONUULHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the formation of the thiophene ring, followed by the introduction of the carboxamide group, and the subsequent attachment of the oxadiazole and isoxazole rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely optimize these conditions to achieve high yields and purity.

Chemical Reactions Analysis

4-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule. Common reagents and conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to ensure the desired products are formed.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound’s unique structure could be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness arises from:

  • 1,2,4-Oxadiazole linker : Enhances metabolic stability and hydrogen-bonding capacity.
  • 5-Methylisoxazol-3-yl substituent : Introduces steric bulk and modulates electronic properties.

Comparison Table of Structural Analogs

Compound Name / ID Core Structure Key Substituents Potential Applications
Target Compound Thiophene-2-carboxamide + 1,2,4-oxadiazole 5-Methylisoxazol-3-yl Antimicrobial, enzyme inhibition
N-Methyl-5-nitro-N-phenylbenzo[b]thiophene-2-carboxamide (476309-44-1) Benzo[b]thiophene-2-carboxamide Nitro group, phenyl group Unknown (patented scaffold)
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride (1172773-23-7) 1,2,4-Oxadiazole Cyclopentylamine hydrochloride CNS-targeting agents (inference)
5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide (MLS001216877) Isoxazole-4-carboxamide Nitro-thiazole, phenyl group Antibacterial (inference)
3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-... 1,2,4-Oxadiazole + imidazolidine-2,4-dione Trifluoromethyl, morpholinoethyl Patented formulations (likely kinase inhibition)

Pharmacological and Physicochemical Insights

Electronic and Steric Effects

  • Methyl substituents (target compound and 1172773-23-7) improve lipophilicity (higher LogP), favoring membrane permeability .

Metabolic Stability

  • The 1,2,4-oxadiazole ring in the target compound and analogs (e.g., MLS001216877) resists enzymatic degradation, a critical advantage over ester or amide-based linkers .

Patent and Research Landscape

  • The compound in (EPO patent) highlights the therapeutic relevance of 1,2,4-oxadiazole derivatives in formulations targeting kinases or inflammatory pathways .

Biological Activity

The compound 4-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a novel derivative that combines elements of isoxazole and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4O3SC_{14}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 318.35 g/mol. The structure includes a thiophene ring, an isoxazole moiety, and an oxadiazole unit, which contribute to its chemical reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds structurally similar to the one demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against Hep3B (Hepatocellular carcinoma) cell lines, indicating potent anticancer activity. For example, related compounds showed IC50 values between 5.46 µM and 12.58 µM .

The proposed mechanism of action for this class of compounds involves:

  • Tubulin Binding : The thiophene ring appears to enhance binding to tubulin, similar to the established anticancer agent colchicine. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicated that treated cancer cells underwent G2/M phase arrest, which is crucial for inhibiting tumor growth and proliferation .
  • Molecular Docking Studies : Computational analyses have shown that these compounds can effectively bind to the colchicine site on tubulin, suggesting a competitive inhibition mechanism that may lead to enhanced anticancer activity .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound is poorly soluble in water but shows better solubility in organic solvents such as acetone. This solubility profile could influence its bioavailability and therapeutic effectiveness.

Case Studies

Several research articles have documented the efficacy of similar compounds:

  • Study on Thiophene Derivatives : A study focused on thiophene carboxamide derivatives reported significant anticancer activity against Hep3B cells with structural modifications leading to improved potency. The findings suggest that even minor changes in the molecular structure can significantly impact biological activity .
  • Isoxazole-based Compounds : Research into isoxazole derivatives has shown promising results in various biological assays, including anti-inflammatory and antimicrobial activities, further supporting the potential versatility of the compound in therapeutic applications.

Q & A

Q. What synthetic routes are recommended for synthesizing 4-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole and isoxazole moieties, followed by coupling with the thiophene-carboxamide core. Key steps include:

  • Oxadiazole Formation : Cyclization of thioamide precursors under reflux conditions using solvents like acetonitrile or DMF, as described for analogous oxadiazole derivatives .
  • Coupling Reactions : Amide bond formation between the oxadiazole-methyl group and thiophene-2-carboxamide, employing coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0–25°C .
  • Optimization : Control reaction temperature (e.g., reflux at 80–100°C for oxadiazole cyclization), use catalysts like iodine for sulfur elimination , and employ ultrasound-assisted methods to enhance reaction rates . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >90% purity .

Q. Which spectroscopic techniques are most effective for structural elucidation, and what key spectral signatures should researchers anticipate?

Methodological Answer:

  • 1H/13C NMR :
    • Thiophene protons appear as doublets at δ 6.8–7.2 ppm (J = 3–5 Hz), while oxadiazole-linked methyl groups resonate as singlets at δ 2.4–2.6 ppm .
    • Carbonyl carbons (amide, oxadiazole) show peaks at δ 160–170 ppm in 13C NMR .
  • IR Spectroscopy :
    • Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~1540 cm⁻¹ (oxadiazole C=N) .
  • Mass Spectrometry :
    • Molecular ion peaks [M+H]+ with m/z corresponding to C₁₄H₁₃N₅O₃S (calc. 331.08) and fragmentation patterns reflecting cleavage at the oxadiazole-thiophene junction .

Q. What are the established protocols for evaluating the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient). Stability is often pH-dependent, with optimal retention in neutral conditions .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) to identify decomposition points. Forced degradation studies at 80°C in DMSO for 48 hours can reveal byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS after oral/intravenous administration in rodent models. Poor in vivo activity may correlate with rapid hepatic clearance (CYP450 metabolism) .
  • Target Engagement Studies : Use fluorescence polarization assays to compare target binding affinity (e.g., IC₅₀) in cell lysates vs. live cells. Discrepancies may arise from membrane permeability issues .

Q. What strategies exist for modifying the oxadiazole and isoxazole moieties to enhance target selectivity?

Methodological Answer:

  • Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to improve metabolic stability. Substituent effects on binding affinity can be modeled via DFT calculations .
  • Isoxazole Optimization : Replace the 5-methyl group with bulkier substituents (e.g., trifluoromethyl) to reduce off-target interactions. Docking simulations (AutoDock Vina) against crystal structures (PDB: 3ERT) guide rational design .

Q. What are the mechanistic implications of sulfur byproducts observed during thiadiazole ring formation in related compounds?

Methodological Answer:

  • Byproduct Analysis : Monitor sulfur (S₈) formation via LC-MS during cyclization of thiosemicarbazide intermediates. Excess POCl₃ (3 mol equivalents) in refluxing acetonitrile minimizes byproducts by promoting complete cyclization .
  • Reaction Optimization : Use iodine (0.5 eq.) as a catalyst to accelerate sulfur elimination, confirmed by tracking reaction progress with TLC (Rf = 0.3, hexane/ethyl acetate 3:1) .

Q. How can computational modeling complement experimental data in predicting binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Perform ensemble docking (Glide SP/XP) against homology models of target proteins (e.g., COX-2 for anti-inflammatory activity). Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Key interactions include hydrogen bonds between the carboxamide group and Arg120 (COX-2) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H NMR (400 MHz, DMSO-d₆) δ 2.45 (s, 3H, CH₃-isoxazole), δ 4.65 (s, 2H, CH₂-oxadiazole), δ 7.25 (d, J=3.5 Hz, thiophene)
IR (KBr) 1652 cm⁻¹ (C=O amide), 1545 cm⁻¹ (C=N oxadiazole)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionReference
Oxadiazole Cyclization80°C, acetonitrile, 3 hours, 85% yield
Amide CouplingEDCI/HOBt, DMF, 0°C → 25°C, 12 hours, 78% yield

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